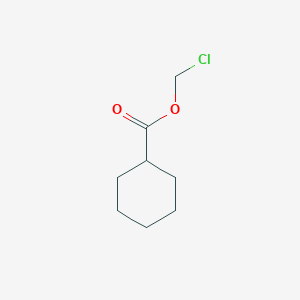

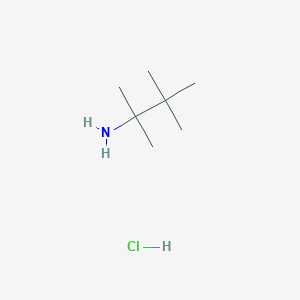

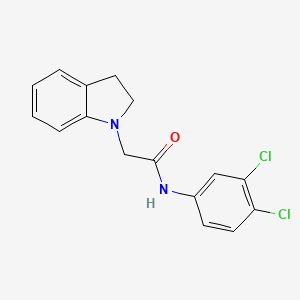

![molecular formula C18H13N B3122018 9H-Tribenzo[b,d,f]azepine CAS No. 29875-73-8](/img/structure/B3122018.png)

9H-Tribenzo[b,d,f]azepine

Übersicht

Beschreibung

9H-Tribenzo[b,d,f]azepine is a chemical compound with the molecular formula C18H13N . It has a molecular weight of 243.31 . It is a solid substance under normal conditions .

Molecular Structure Analysis

The molecular structure of 9H-Tribenzo[b,d,f]azepine is represented by the formula C18H13N . The InChI code for this compound is 1S/C18H13N/c1-2-8-14-13 (7-1)15-9-3-5-11-17 (15)19-18-12-6-4-10-16 (14)18/h1-12,19H .Physical And Chemical Properties Analysis

9H-Tribenzo[b,d,f]azepine is a solid substance . It has a melting point of 220 °C . The density of this compound is predicted to be 1.160±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen

Sure! Here is a comprehensive analysis of the scientific research applications of 9H-Tribenzo[b,d,f]azepine, focusing on six unique fields:

Pharmaceutical Development

9H-Tribenzo[b,d,f]azepine has shown potential in pharmaceutical research, particularly in the development of new therapeutic agents. Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development. Researchers are exploring its use in creating novel compounds with potential applications in treating neurological disorders, cancer, and infectious diseases .

Organic Electronics

In the field of organic electronics, 9H-Tribenzo[b,d,f]azepine is being investigated for its electronic properties. Its conjugated system can facilitate charge transport, making it a promising material for organic semiconductors. Applications include organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) .

Material Science

Material scientists are exploring the use of 9H-Tribenzo[b,d,f]azepine in the synthesis of advanced materials. Its rigid and planar structure can contribute to the development of high-performance polymers and composites. These materials can be used in various industries, including aerospace, automotive, and construction, for their enhanced mechanical and thermal properties .

Chemical Sensors

The sensitivity of 9H-Tribenzo[b,d,f]azepine to environmental changes makes it a valuable component in chemical sensors. Researchers are developing sensors based on this compound to detect gases, pollutants, and other chemical substances. These sensors can be used in environmental monitoring, industrial safety, and medical diagnostics .

Catalysis

9H-Tribenzo[b,d,f]azepine is being studied for its catalytic properties. Its ability to stabilize transition states and facilitate chemical reactions makes it a potential catalyst in organic synthesis. Applications include the development of more efficient and selective catalytic processes for the production of fine chemicals, pharmaceuticals, and agrochemicals .

Photodynamic Therapy

In the medical field, 9H-Tribenzo[b,d,f]azepine is being explored for its use in photodynamic therapy (PDT). PDT is a treatment that uses light-activated compounds to produce reactive oxygen species that can kill cancer cells. The compound’s ability to absorb light and generate reactive species makes it a promising candidate for this therapeutic approach .

Safety and Hazards

Wirkmechanismus

Mode of Action

It has been reported that the introduction of a heptagonal tribenzo[b,d,f]azepine (tba) donor onto bcz-bn enabled the development of a pure-blue narrowband emitter . This suggests that the compound may interact with its targets to induce significant changes in emission properties.

Result of Action

It has been reported that the compound can induce a significant blue shift of emission from 483 nm to 468 nm and a decrease in the singlet-triplet energy gap . This suggests that the compound may have potential applications in the development of narrowband emitters.

Action Environment

The action, efficacy, and stability of 9H-Tribenzo[b,d,f]azepine can be influenced by various environmental factors. For instance, the compound is typically stored in an inert atmosphere at room temperature . This suggests that the compound’s stability and activity may be sensitive to changes in temperature and atmospheric conditions.

Eigenschaften

IUPAC Name |

14-azatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),2,4,6,8,10,12,15,17-nonaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N/c1-2-8-14-13(7-1)15-9-3-5-11-17(15)19-18-12-6-4-10-16(14)18/h1-12,19H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMXOMGSWKLUAPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3NC4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9H-Tribenzo[b,d,f]azepine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

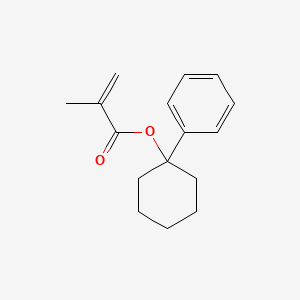

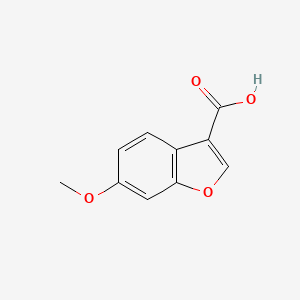

![1-(Benzo[b]thiophen-6-yl)ethanone](/img/structure/B3121979.png)

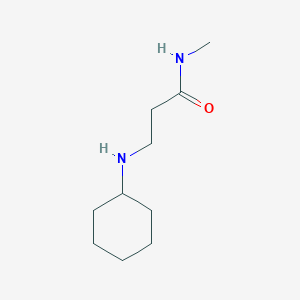

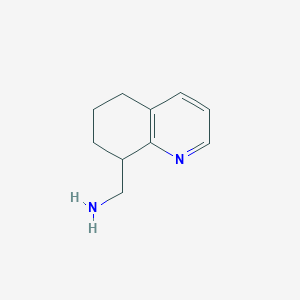

![(4S,4'S)-2,2'-Cyclopentylidenebis[4-tert-butyl-4,5-dihydrooxazole]](/img/structure/B3122009.png)

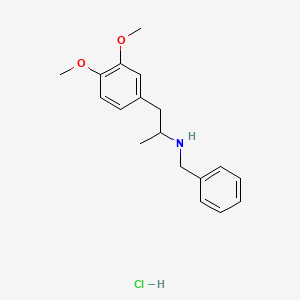

![5,8-Dioxa-2-azaspiro[3.4]octane](/img/structure/B3122016.png)